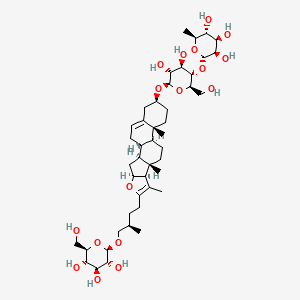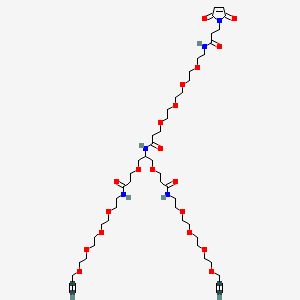![molecular formula C18H26N2O4S B11929905 1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glibornuride is a sulfonylurea-type anti-diabetic drug. It is primarily used to manage blood glucose levels in patients with type 2 diabetes mellitus. Glibornuride works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels. This compound is known for its efficacy in reducing blood sugar levels and is often prescribed when other treatments, such as diet and exercise, are insufficient.
准备方法
Synthetic Routes and Reaction Conditions
Glibornuride is synthesized through a multi-step process. The synthesis begins with camphor-3-carboxamide, which undergoes borohydride reduction to form an intermediate. This intermediate is then subjected to Hofmann rearrangement to produce a carbamate. The final step involves the displacement of the carbamate with sodium tosylamide to yield glibornuride .
Industrial Production Methods
Industrial production of glibornuride follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
化学反应分析
Types of Reactions
Glibornuride undergoes various chemical reactions, including:
Oxidation: Glibornuride can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert glibornuride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
科学研究应用
Glibornuride has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.
Medicine: Studied for its potential use in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of new anti-diabetic drugs and formulations.
作用机制
Glibornuride exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
相似化合物的比较
Similar Compounds
Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A sulfonylurea with a shorter duration of action compared to glibornuride.
Tolbutamide: An older sulfonylurea with a lower potency than glibornuride.
Uniqueness of Glibornuride
Glibornuride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is effective
属性
分子式 |
C18H26N2O4S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13?,14?,15?,18-/m0/s1 |
InChI 键 |
RMTYNAPTNBJHQI-VLVBFLKRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CC[C@@](C2O)(C3(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


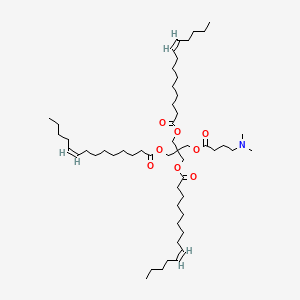
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
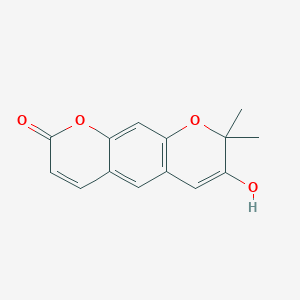
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)


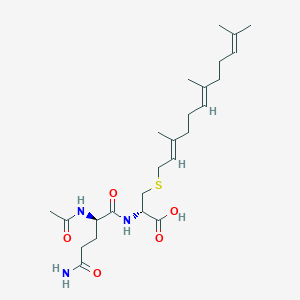

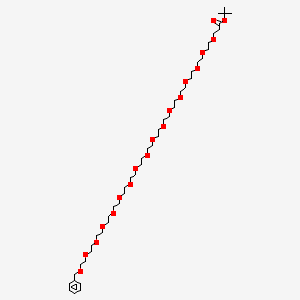
![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

